N-((5-bromopyridin-3-yl)methyl)ethanamine
Description
N-((5-Bromopyridin-3-yl)methyl)ethanamine (CAS: 104290-48-4) is a brominated pyridine derivative with the molecular formula C₁₀H₁₅BrN₂ and a molecular weight of 243.15 g/mol . It consists of a pyridine ring substituted with a bromine atom at the 5-position and an ethylamine group attached via a methylene bridge at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine and halogen functionalities. Its dihydrochloride salt (CAS: 1337882-65-1) is commercially available, enhancing its solubility for industrial applications .
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-10-4-7-3-8(9)6-11-5-7/h3,5-6,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGOUYWASCNWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655635 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152850-79-7 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-((5-bromopyridin-3-yl)methyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, with a focus on its interactions with various biological targets.
Chemical Structure and Properties
This compound features a brominated pyridine ring attached to an ethanamine moiety. The presence of the bromine atom enhances the compound's reactivity through halogen bonding, which is known to increase binding affinities with biological targets. This structural uniqueness positions it as a promising candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various cellular pathways, potentially influencing processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing drugs targeting metabolic disorders.
- Receptor Binding : By binding to receptors, it may alter signaling pathways associated with diseases like cancer or neurodegenerative disorders.
Biological Activity and Case Studies
Research has highlighted various biological activities associated with this compound and its derivatives. Below are some notable findings:
Anticancer Properties
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Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit selective antiproliferative effects against specific cancer cell lines. For instance, derivatives have demonstrated activity against MDA-MB-453 cells, a model for triple-negative breast cancer (TNBC) .
Compound Cell Line GI50 (μM) This compound MDA-MB-453 60 Similar Compound A MDA-MB-453 11 Similar Compound B HCC70 >100 - Mechanistic Insights : The mechanism underlying these effects often involves the modulation of key signaling pathways that regulate cell proliferation and survival. For instance, compounds that bind to the PI3K/Akt pathway have shown promise in inhibiting tumor growth.
Enzyme Interaction Studies
This compound has been investigated for its potential to inhibit enzymes critical for disease progression:
- Inhibition Assays : Various studies have employed surface plasmon resonance and isothermal titration calorimetry to assess binding affinities. Preliminary results indicate effective interactions with enzymes involved in cellular signaling, suggesting therapeutic potential .
- Comparative Analysis : When compared with structurally similar compounds, this compound exhibited superior binding characteristics due to the presence of the bromine atom, which enhances interaction strength .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable building block in drug development:
- Pharmaceutical Development : Its ability to modulate biological targets positions it as a candidate for developing new therapeutics aimed at various diseases, including cancer and metabolic disorders.
- Research Applications : The compound is also utilized in research settings to explore the biological activity of brominated pyridine derivatives, contributing to a better understanding of their pharmacological profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridine Derivatives
N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine (CAS: 1183244-40-7)
- Molecular Formula : C₁₀H₁₅BrN₂ (identical to the target compound).
- Key Difference : The ethyl group in the target compound is replaced with an isopropyl group.
- Impact : Increased steric hindrance from the branched isopropyl group may reduce reactivity in nucleophilic substitutions compared to the linear ethyl chain .
1-(5-Bromopyridin-3-yl)-N-methylmethanamine (CAS: 73335-64-5)
- Similarity : 0.93 (structural similarity score).
- Key Difference : Methylamine substituent instead of ethylamine.
(5-Bromopyridin-3-yl)methanamine hydrochloride (CAS: 1255958-35-0)
Halogen and Heterocyclic Modifications
3-Bromo-5-(hydrazinylmethyl)pyridine (CAS: 1039922-32-1)
- Key Difference : Hydrazine group replaces the ethylamine.
- Impact : Introduces nucleophilic hydrazine, enabling condensation reactions (e.g., formation of hydrazones) but reducing stability under acidic conditions .
(5-Bromo-2-chloropyridin-3-yl)methanamine (CAS: 1211581-73-5)
Salt Forms and Commercial Availability
N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride (CAS: 1337882-65-1)
- Molecular Formula : C₈H₁₃BrCl₂N₂.
- Key Feature : Dihydrochloride salt with improved aqueous solubility.
- Applications : Widely used in drug discovery due to compatibility with biological assays .
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]ethanamine dihydrochloride
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
